

Application Notes and Protocols for Psb-KD107 in Vasorelaxation Studies

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These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the vasorelaxant properties of **Psb-KD107**, a selective agonist for the GPR18 receptor. The information is based on in vitro studies using isolated rat aortic rings.

Core Findings

Psb-KD107 induces potent, concentration-dependent vasorelaxation in pre-contracted rat aortic rings. This effect is primarily endothelium-dependent and mediated through the activation of the GPR18 receptor, leading to the generation of nitric oxide (NO).

Data Presentation

Table 1: Pharmacological Parameters of Psb-KD107-Induced Vasorelaxation



Compound/Conditi on	Concentration Range (µM)	pIC50	Maximal Relaxation (%)
Psb-KD107 (Endothelium-intact)	0.3–100	5.22 ± 0.020	100
Psb-KD107 + PSB- CB-92 (10 μM)	0.3–100	4.884 ± 0.020	Not specified
Psb-KD107 + PSB- CB-92 (20 μM)	0.3–100	4.735 ± 0.023	Not specified
Psb-KD107 (Endothelium- denuded)	0.3–100	4.904 ± 0.023	Reduced
Psb-KD107 + L- NAME (100 μM)	0.3–100	4.873 ± 0.015	Markedly attenuated
Psb-KD107 + Indomethacin (10 μM)	0.3–100	No significant change	No significant change
Psb-KD107 + TEA (1 mM)	0.3–100	4.940 ± 0.030	83.5 ± 1.5

pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. PSB-CB-92 is a GPR18 antagonist. L-NAME is a non-selective nitric oxide synthase (NOS) inhibitor. Indomethacin is a COX inhibitor. TEA (tetraethylammonium) is a non-selective inhibitor of K+ channels.

Experimental Protocols Ex Vivo Vasorelaxation Study in Isolated Rat Aorta

This protocol details the methodology for assessing the vasorelaxant effects of **Psb-KD107** on isolated rat thoracic aortic rings.

Materials:

Male Wistar rats



- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
- Phenylephrine (PE)
- Psb-KD107
- Acetylcholine (ACh)
- Antagonists/Inhibitors (e.g., PSB-CB-92, L-NAME, Indomethacin, TEA)
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Euthanize male Wistar rats and excise the thoracic aorta.
 - Carefully remove adherent connective and adipose tissue.
 - Cut the aorta into rings of 2-3 mm in width.
 - For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.
- Mounting and Equilibration:
 - Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
 - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
- Viability and Endothelial Integrity Check:
 - After equilibration, contract the rings with 60 mM KCl.



- Wash the rings and allow them to return to baseline.
- Pre-contract the rings with 1 μM phenylephrine.
- Once a stable contraction is achieved, assess endothelial integrity by applying 10 μM acetylcholine. A relaxation of over 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation.
- Concentration-Response Curve for Psb-KD107:
 - Wash the rings and allow them to return to baseline.
 - Pre-contract the rings again with 1 μM phenylephrine.
 - Once a stable plateau is reached, add cumulative concentrations of Psb-KD107 (0.3–100 μM) to the organ bath.
 - Record the relaxation response at each concentration until a maximal effect is observed.
- Investigating the Mechanism of Action:
 - To investigate the involvement of specific pathways, pre-incubate the endothelium-intact rings with the following inhibitors for 20-30 minutes before pre-contracting with phenylephrine:
 - GPR18 antagonism: PSB-CB-92 (10 μM or 20 μM)
 - NO synthase inhibition: L-NAME (100 μM)
 - Cyclooxygenase inhibition: Indomethacin (10 μM)
 - K+ channel blockade: Tetraethylammonium (TEA, 1 mM)
 - Following pre-incubation and pre-contraction, generate a cumulative concentrationresponse curve for Psb-KD107 as described in step 4.

Data Analysis:

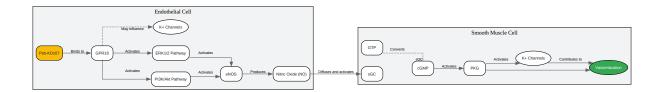


- Express the relaxation responses as a percentage of the phenylephrine-induced precontraction.
- Calculate the pIC50 values by non-linear regression analysis of the concentration-response curves.
- Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Signaling Pathways and Workflows Proposed Signaling Pathway for Psb-KD107-Induced Vasorelaxation

The vasorelaxant effect of **Psb-KD107** is initiated by its binding to the GPR18 receptor on endothelial cells.[1][2][3][4] This activation is thought to stimulate the PI3K/Akt and ERK1/2 pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[2] eNOS then produces nitric oxide (NO), which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ concentration and ultimately leading to smooth muscle relaxation and vasodilation. Additionally, there is evidence suggesting a role for K+ channels in the vasorelaxant effect of Psb-KD-107, although the direct mechanism is not fully elucidated.





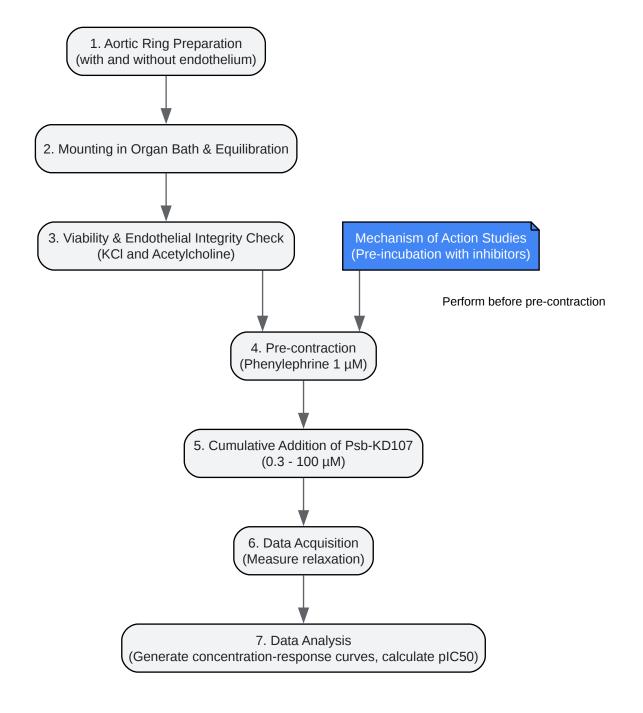
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Caption: Proposed signaling pathway of Psb-KD107-induced vasorelaxation.

Experimental Workflow for Vasorelaxation Studies

The following diagram illustrates the general workflow for assessing the vasorelaxant properties of a test compound like **Psb-KD107** in isolated vascular rings.





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